Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include ethyl acetoacetate, thiophene-2-carboxaldehyde, and allyl mercaptan. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(furan-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(benzofuran-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate: Contains a benzofuran ring.
Uniqueness
The uniqueness of ethyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H19N3O3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-8-26-18-20-15-14(16(22)21-18)13(11-7-6-9-25-11)12(10(3)19-15)17(23)24-5-2/h4,6-7,9,13H,1,5,8H2,2-3H3,(H2,19,20,21,22) |
InChI Key |
ONEOIOKIOQBQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)NC(=N2)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.